3,8-Dichloroquinoline

Cross-coupling Regioselectivity Medicinal Chemistry

The 3,8-isomer is an essential, non-fungible component in medicinal chemistry campaigns evaluating dichloroquinoline SAR. Its unique substitution pattern governs regioselectivity in cross-coupling and metalation reactions, offering a privileged starting point for 3,8-disubstituted quinoline libraries. In stock for immediate dispatch, ensuring uninterrupted research workflows.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
Cat. No. B12978763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dichloroquinoline
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H
InChIKeyTXFADENWBNZTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dichloroquinoline Properties & Procurement


3,8-Dichloroquinoline (CAS: 1780607-09-1) is a heterocyclic aromatic compound with the molecular formula C9H5Cl2N and a molecular weight of 198.05 g/mol . It serves as a building block or intermediate in the synthesis of more complex quinoline derivatives for pharmaceutical and agrochemical research . However, its specific properties and biological activities are poorly documented in the primary scientific literature compared to other dichloroquinoline isomers like 2,8- or 4,7-dichloroquinoline.

Building block for 3,8-disubstituted quinoline synthesis
Distinct isomer-specific reactivity profile (class-level evidence)
Requires in-house validation due to limited published data

3,8-Dichloroquinoline Isomer Specificity


The substitution pattern on the quinoline ring is a primary determinant of its chemical reactivity and, consequently, its biological activity. Studies on closely related isomers demonstrate that small changes in the position of chlorine atoms lead to significant differences in regioselectivity during reactions like Pd-catalyzed amination [1]. While specific data for the 3,8-isomer is lacking, class-level inference dictates that its unique 3,8-substitution pattern will confer distinct reactivity compared to its 3,7-, 2,8-, or 4,7-counterparts. Therefore, substituting one dichloroquinoline for another without experimental validation is scientifically unsound.

Isomer substitution pattern fundamentally determines chemical reactivity
Closely related isomers (e.g., 2,8-, 4,7-dichloroquinoline) show markedly different regioselectivity in cross-coupling
Substituting one dichloroquinoline for another without experimental validation may compromise synthetic outcomes

3,8-Dichloroquinoline Differentiation Guide


Pd-Catalyzed Amination Reactivity Differences

A comparative study on the Pd-catalyzed amination of isomeric dichloroquinolines showed dramatic variation in selectivity based on the chlorine positions. The amination of 2,6-dichloroquinoline was non-selective, while 2,8-dichloroquinoline showed 'substantially better results,' and the 4,8- and 4,7- isomers provided the highest yields [1]. While the 3,8-isomer was not included in this specific study, this data serves as strong class-level evidence that the position of chlorine atoms fundamentally dictates chemical reactivity. The unique 3,8-substitution pattern of the target compound will therefore exhibit a reactivity profile distinct from all other tested isomers.

Pd-Catalyzed Amination Selectivity
Class-level inference
2,6-isomer: very low selectivity
2,8-isomer: substantially better
4,8-/4,7-isomers: best yields
3,8-isomer: not tested
Isomer substitution pattern governs reactivity; 3,8-profile expected to differ
Direct experimental data for 3,8-isomer unavailable; validate independently
Cross-coupling Regioselectivity Medicinal Chemistry

Base-Controlled Regioselective Metalation

A study on base-controlled regioselective functionalization of chloro-substituted quinolines demonstrated that the choice of base dictates which position on the ring is metalated and subsequently functionalized [1]. Using lithium diisopropylamide (LDA) at -70 °C facilitates metalation at the C-3 position. In contrast, lithium-magnesium and lithium-zinc amides direct functionalization to the C-2 or C-8 positions. As a dichloroquinoline, 3,8-Dichloroquinoline presents a unique scaffold with a chlorine atom at both a 'C-3' and a 'C-8' type position, making it a potentially versatile substrate for selective, base-switchable functionalization.

Base-Controlled Metalation
Class-level inference
LDA at -70°C favors C-3 metalation; Li-Mg/Li-Zn amides direct to C-2/C-8.
3,8-isomer contains both C-3 and C-8 chlorine sites.
Potential for orthogonal functionalization strategies
3,8-isomer not tested; reaction conditions require optimization
Metalation Functionalization Synthetic Methodology

3,8-Dichloroquinoline Research Applications


Regioselective Quinoline Scaffold Synthesis

Given its unique substitution pattern, 3,8-Dichloroquinoline is best suited for research programs aimed at synthesizing novel chemical entities where the precise placement of functional groups on the quinoline core is critical. As class-level evidence shows that the C-3 and C-8 positions have distinct metalation chemistries [1], this compound offers a privileged starting point for creating libraries of 3,8-disubstituted quinolines for structure-activity relationship (SAR) studies in medicinal chemistry.

Non-Interchangeable Building Blocks in Parallel Synthesis

In a parallel synthesis or medicinal chemistry campaign where a range of dichloroquinoline isomers are being evaluated, the 3,8-isomer is an essential, non-fungible component. Evidence shows that even closely related isomers like 2,8- and 4,8-dichloroquinoline exhibit vastly different reactivity in cross-coupling reactions [2]. Procurement of 3,8-Dichloroquinoline is therefore necessary to ensure complete structural diversity coverage and to explore the specific chemical and biological space defined by the 3,8-substitution pattern.

Application
Selection Property
Validation Focus
Regioselective quinoline scaffold synthesis
3,8-substitution pattern for precise functional group placement
Verify regioselectivity under specific cross-coupling or metalation conditions
Library synthesis for SAR studies
Non-interchangeable isomer for structural diversity coverage
Confirm distinct reactivity and biological profile vs. other dichloroquinolines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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